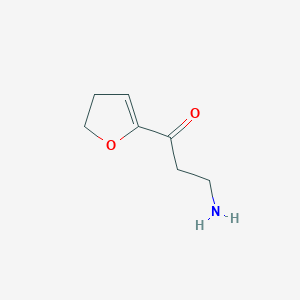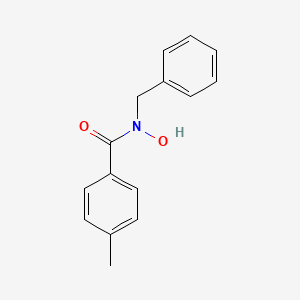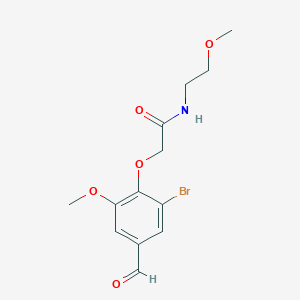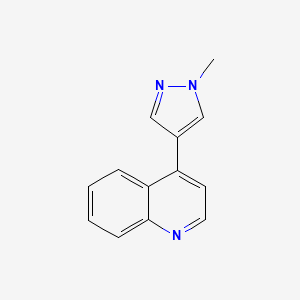
1-Bromo-4-(2-methylpropoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-methylpropoxy)butane: is an organic compound with the molecular formula C8H17BrO . It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methylpropoxy)butane can be synthesized through a substitution reaction. One common method involves the reaction of 1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the alcohol is protonated by the acid, making it a good leaving group, and then replaced by a bromine atom from HBr .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-(2-methylpropoxy)butanol.
Elimination Reactions: The major product is typically an alkene, such as 4-(2-methylpropoxy)-1-butene.
Scientific Research Applications
1-Bromo-4-(2-methylpropoxy)butane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methylpropoxy)butane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromine atom. In elimination reactions, a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the departure of the bromine atom .
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but lacks the 2-methylpropoxy group.
1-Bromo-2-methylpropane: Similar in having a bromine atom and a branched alkyl group but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-4-(2-methylpropoxy)butane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group, which imparts distinct reactivity and properties compared to other brominated alkanes .
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H17BrO/c1-8(2)7-10-6-4-3-5-9/h8H,3-7H2,1-2H3 |
InChI Key |
JMZXBMVNJRZEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
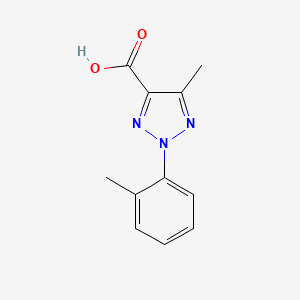
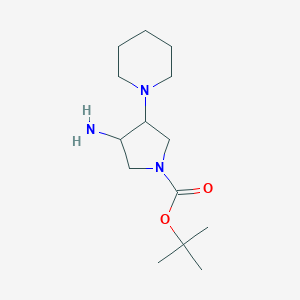
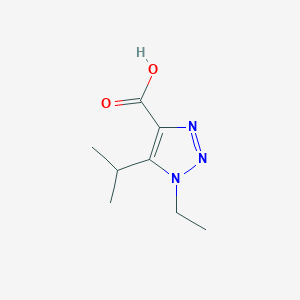
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)

